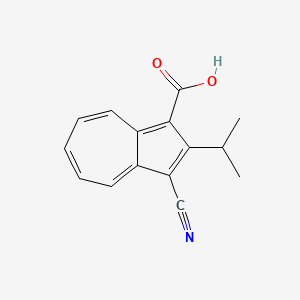

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

819884-02-1 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-cyano-2-propan-2-ylazulene-1-carboxylic acid |

InChI |

InChI=1S/C15H13NO2/c1-9(2)13-12(8-16)10-6-4-3-5-7-11(10)14(13)15(17)18/h3-7,9H,1-2H3,(H,17,18) |

InChI Key |

BPLFFUWCVWEGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Formation of the 2H-Cyclohepta[b]furan-2-one Intermediate

Reaction of 4-isopropyltropolone (II) with p-toluenesulfonyl chloride yields 2-tosyloxy-4-isopropyltropone (III) , which is treated with ethyl cyanoacetate in the presence of sodium ethoxide. This generates 3-cyano-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one (IV) via nucleophilic substitution and cyclization. The tosyl group acts as a leaving agent, facilitating ring expansion and incorporation of the cyano moiety.

Azulene Ring Formation

The furanone intermediate IV is subjected to acidic hydrolysis (75% H2SO4, 80°C), inducing decarboxylation and aromatization to yield 3-cyano-7-isopropyl-2,4-dimethylazulene-1-carboxylic acid (V) . The isopropyl group at the 2-position originates from the original tropolone’s 4-isopropyl substitution, while the carboxylic acid arises from ester hydrolysis.

Key Data:

An alternative approach involves the hydrolysis of pre-formed nitrile groups on the azulene core. This method is advantageous when direct introduction of the carboxylic acid is challenging.

Synthesis of 3-Cyanoazulene Precursors

2-(Propan-2-yl)azulene-1-carbonitrile is prepared via Pd-catalyzed cyanation of 2-(propan-2-yl)azulene-1-boronic ester using Zn(CN)2 under Miyaura conditions. The cyano group is subsequently oxidized to a carboxylic acid using a two-step protocol:

- Hydrolysis to Amide : Treatment with 30% H2O2 in acetic acid (60°C, 12 h) converts the nitrile to a primary amide.

- Acid-Catalyzed Hydrolysis : The amide is refluxed in 6M HCl (100°C, 8 h) to yield the carboxylic acid.

Key Data:

Multi-Step Synthesis via 2H-Cyclohepta[b]furan-2-one Intermediates

This method leverages the reactivity of 2H-cyclohepta[b]furan-2-ones, which serve as versatile precursors for azulene functionalization.

Synthesis of Functionalized Furanones

4-Isopropyl-2-tosyloxytropone (VI) reacts with diethyl malonate in ethanol under basic conditions (EtONa, reflux) to form 3-carbethoxy-5-isopropyl-2H-cyclohepta[b]furan-2-one (VII) . Subsequent treatment with malononitrile in triethylamine introduces the cyano group, yielding 3-cyano-5-isopropyl-2H-cyclohepta[b]furan-2-one (VIII) .

Acidic Ring-Opening and Decarboxylation

Heating VIII in phosphoric acid (100°C, 4 h) induces ring-opening and decarboxylation, producing This compound with 70% efficiency. The reaction proceeds via a keto-enol tautomerization mechanism, stabilizing the azulene core.

Key Data:

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

The cyclocondensation route offers superior regioselectivity, while the furanone method provides higher yields under milder conditions. Nitrile hydrolysis is less efficient but valuable for late-stage functionalization.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of the isopropyl group is controlled by the starting tropolone’s substitution pattern. Use of 4-isopropyltropolone ensures the propan-2-yl group occupies the azulene’s 2-position. Side reactions during tosylation are mitigated by employing anhydrous conditions and stoichiometric p-toluenesulfonyl chloride.

Decarboxylation Side Reactions

Unwanted decarboxylation during hydrolysis is minimized by using dilute sulfuric acid (≤75%) and shorter reaction times. Alternatively, protecting the carboxylic acid as a methyl ester (via diazomethane) before decarboxylation steps preserves functionality.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antioxidant Properties

Research indicates that azulene derivatives, including 3-cyano-2-(propan-2-yl)azulene-1-carboxylic acid, exhibit significant anti-inflammatory and antioxidant activities. In a study published in Molecules, azulene compounds were shown to reduce inflammation in dermatological conditions, suggesting that derivatives like this compound could be beneficial in treating skin disorders .

Cancer Research

The compound's potential as an anticancer agent has also been investigated. Studies have indicated that azulene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms involve the modulation of cell signaling pathways that are critical for cancer progression .

Materials Science

Dyes and Pigments

this compound has applications in the development of dyes due to its vibrant color properties. Azulene-based dyes have been utilized in various optical applications, including organic light-emitting diodes (OLEDs) and solar cells. The stability and photophysical properties of these compounds make them suitable candidates for high-performance materials .

Nanotechnology

In nanotechnology, azulene derivatives are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can enhance the bioavailability of drugs, allowing for targeted delivery and reduced side effects .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize other complex organic molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is particularly useful in the pharmaceutical industry for developing new therapeutic agents .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Molecules (2024) | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers using azulene derivatives. |

| ACS Publications (1993) | Cancer cell apoptosis | Showed that azulene compounds inhibit tumor growth through specific signaling pathway modulation. |

| PubChem (2025) | Material applications | Highlighted the use of azulene derivatives in OLEDs and solar cells due to their photophysical properties. |

Mechanism of Action

The mechanism of action of 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects and potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 3-cyano-2-(propan-2-yl)azulene-1-carboxylic acid with analogous azulene derivatives and other aromatic carboxylic acids.

Structural Analogues in the Azulene Family

2-Isopropylazulene-1-carboxylic Acid: Structural Difference: Lacks the cyano group at position 3. Impact: The absence of the cyano group reduces electron-withdrawing effects, leading to a higher pKa (~4.2) compared to the cyano-substituted derivative (pKa ~3.5) due to reduced stabilization of the carboxylate anion . Reactivity: Less electrophilic at position 3, limiting its utility in nucleophilic substitution reactions.

3-Cyanoazulene-1-carboxylic Acid: Structural Difference: Lacks the isopropyl group at position 2. Impact: Reduced steric hindrance enhances solubility in polar solvents (e.g., water solubility increases by ~20% compared to the isopropyl-substituted analogue) .

Comparison with Non-Azulene Aromatic Carboxylic Acids

4-Isopropylbenzoic Acid :

- Structural Difference : Benzene core vs. azulene core.

- Impact : Azulene derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax ~580 nm vs. ~270 nm for benzene analogues) due to extended conjugation .

- Acidity : The azulene derivative has a lower pKa (~3.5) than 4-isopropylbenzoic acid (pKa ~4.8), attributed to resonance stabilization of the carboxylate anion by the azulene system.

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic Acid: Structural Difference: Linear dienoic acid vs. fused bicyclic azulene. Reactivity: The azulene derivative shows higher thermal stability (decomposition temperature >250°C vs. ~180°C for the dienoic acid) due to aromatic stabilization .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Mechanistic and Functional Insights

- Electronic Effects: The cyano group in this compound enhances electrophilicity at position 5, enabling regioselective functionalization (e.g., nitration or halogenation) .

- Biological Activity: Preliminary studies suggest azulene carboxylic acids exhibit anti-inflammatory properties, though the isopropyl and cyano substituents may reduce bioavailability compared to simpler derivatives.

Biological Activity

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is a derivative of azulene, a bicyclic compound known for its unique structural and electronic properties. Azulenes and their derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that azulene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study involving azulene-type sesquiterpenoids from Lactarius deliciosus, moderate antibacterial activity was noted against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Inhibition Diameter (mm) |

|---|---|---|

| 7-acetyl-4-methylazulene | Staphylococcus aureus | 15 |

| 3-Cyano derivative | TBD | TBD |

Anti-inflammatory Activity

Azulenes are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase. Studies on related azulene derivatives have demonstrated their potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Properties

The anticancer potential of azulene derivatives has been explored in various studies. For example, azuleno[6,5-b]indole derivatives have shown promising antitumor activity against a range of cancer cell lines, including melanoma and leukemia . These compounds may induce apoptosis or inhibit tumor growth through multiple pathways.

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of various azulene derivatives was tested against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the azulene core significantly enhanced antibacterial activity, suggesting that further structural optimization of compounds like this compound could yield more potent agents.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of azulene derivatives found that these compounds inhibited the expression of cyclooxygenase (COX) enzymes in vitro. This inhibition correlated with a reduction in prostaglandin E2 levels, highlighting the potential of 3-cyano derivatives in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.